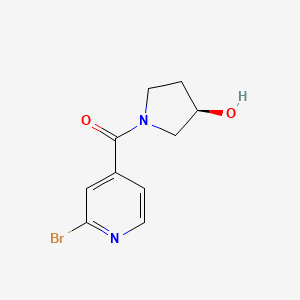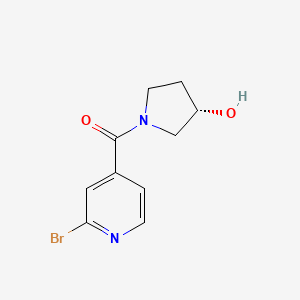![molecular formula C25H22FNO4 B8014748 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B8014748.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methyl group, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting 4-fluoro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine in high purity.
Industrial Production Methods
Industrial production of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method is often employed to enhance reaction efficiency and yield.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as HATU or DIC.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: HATU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Introduction of new functional groups on the phenyl ring.
科学研究应用
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.
相似化合物的比较
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine can be compared with other Fmoc-protected amino acids such as:
N–(9-Fluorenylmethoxycarbonyl)–L-phenylalanine: Lacks the methyl and fluorine substituents.
N–(9-Fluorenylmethoxycarbonyl)–methyl-L-phenylalanine: Lacks the fluorine substituent.
N–(9-Fluorenylmethoxycarbonyl)–4-fluoro-L-phenylalanine: Lacks the methyl substituent.
The presence of both the methyl and fluorine substituents in N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine imparts unique properties, such as increased hydrophobicity and altered electronic characteristics, making it a valuable tool in peptide synthesis and research.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDIHMFXNGCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(6-Bromo-3-pyridinyl)oxy]ethanol](/img/structure/B8014762.png)


